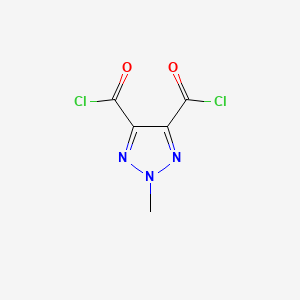
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride typically involves the reaction of 2-methyl-2H-1,2,3-triazole-4,5-dicarbonitrile with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions are the corresponding substituted triazoles, where the chlorine atoms are replaced by the nucleophiles used in the reaction .
科学研究应用
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex chemical compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes .
相似化合物的比较
Similar Compounds
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile: This compound is a precursor to 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride and shares similar chemical properties.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a similar triazole ring structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two reactive chlorine atoms. This makes it a versatile intermediate for further chemical modifications and applications .
属性
分子式 |
C5H3Cl2N3O2 |
|---|---|
分子量 |
208.00 g/mol |
IUPAC 名称 |
2-methyltriazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-10-8-2(4(6)11)3(9-10)5(7)12/h1H3 |
InChI 键 |
SPURMLZNWMHNAQ-UHFFFAOYSA-N |
规范 SMILES |
CN1N=C(C(=N1)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
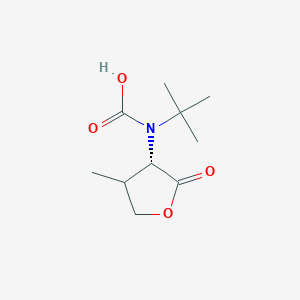
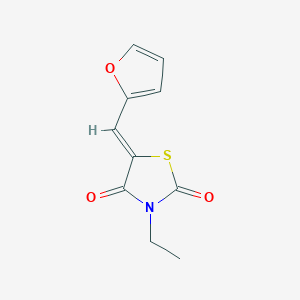
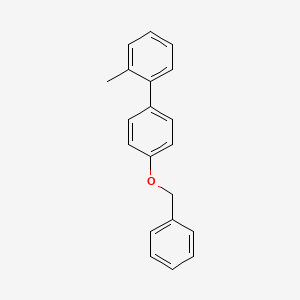
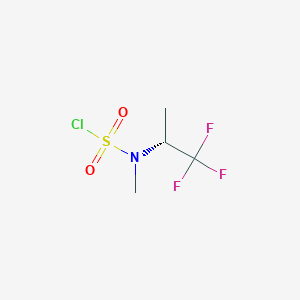
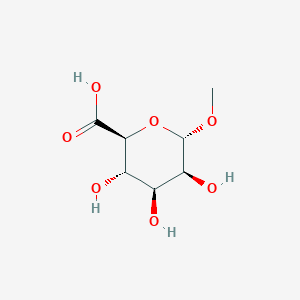
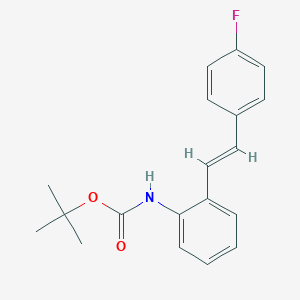
![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
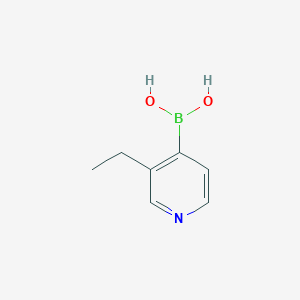

![2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12868421.png)

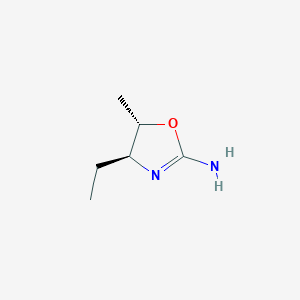
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
